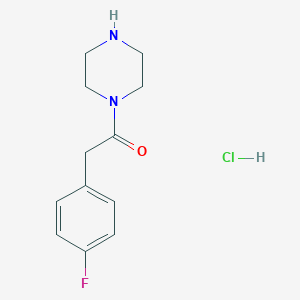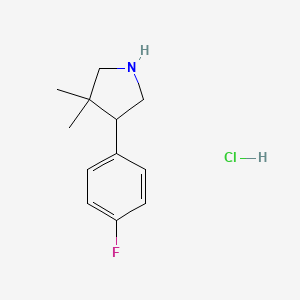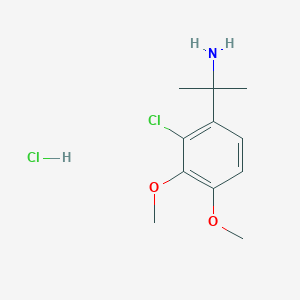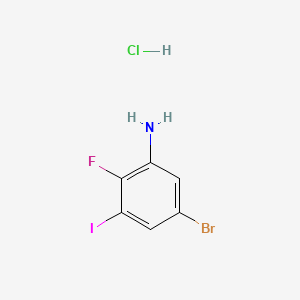
5-Bromo-2-fluoro-3-iodoanilinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-3-iodoanilinehydrochloride is a chemical compound with the molecular formula C6H4BrFIN·HCl It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring, along with an aniline group and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-iodoanilinehydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated benzene derivative to an aniline derivative through nucleophilic substitution.
Hydrochloride Formation: Conversion of the free base aniline to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoro-3-iodoanilinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aniline group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-3-iodoanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-3-iodoanilinehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-fluoroaniline
- 3-Iodoaniline
- 2-Fluoro-3-iodoaniline
Uniqueness
5-Bromo-2-fluoro-3-iodoanilinehydrochloride is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications, offering versatility and specificity that similar compounds may lack.
Eigenschaften
Molekularformel |
C6H5BrClFIN |
|---|---|
Molekulargewicht |
352.37 g/mol |
IUPAC-Name |
5-bromo-2-fluoro-3-iodoaniline;hydrochloride |
InChI |
InChI=1S/C6H4BrFIN.ClH/c7-3-1-4(9)6(8)5(10)2-3;/h1-2H,10H2;1H |
InChI-Schlüssel |
WEWJRCRKLFSXMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)F)I)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




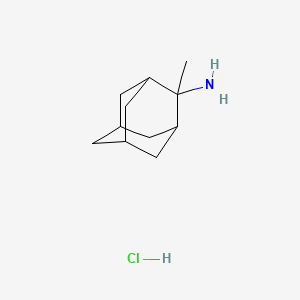
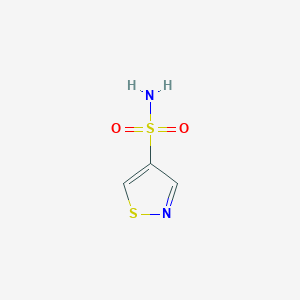

![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)

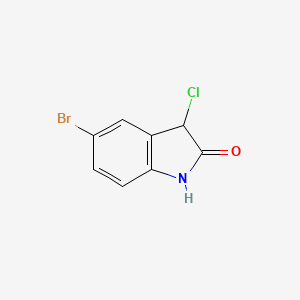
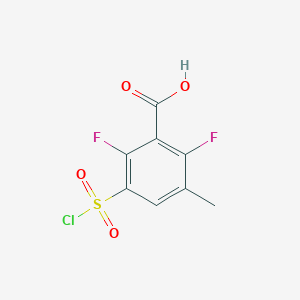
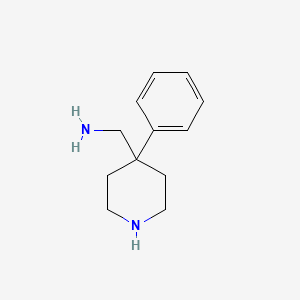
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
